molecular formula C13H7ClN2O6 B13819238 (2,4-dinitrophenyl) 4-chlorobenzoate CAS No. 32792-54-4

(2,4-dinitrophenyl) 4-chlorobenzoate

Cat. No.: B13819238
CAS No.: 32792-54-4
M. Wt: 322.66 g/mol
InChI Key: SJFABTRXLXVFME-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl) 4-chlorobenzoate is an organic compound with the molecular formula C13H7ClN2O6. It is a derivative of benzoic acid, where the 4-chlorobenzoate group is esterified with 2,4-dinitrophenol. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dinitrophenyl) 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl) 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 2,4-diaminophenyl 4-chlorobenzoate.

    Hydrolysis: 4-chlorobenzoic acid and 2,4-dinitrophenol.

Scientific Research Applications

(2,4-Dinitrophenyl) 4-chlorobenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-dinitrophenyl) 4-chlorobenzoate involves its interaction with nucleophiles, leading to nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups on the phenyl ring make the compound highly reactive towards nucleophiles, facilitating the substitution process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dinitrophenyl) 4-chlorobenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.

Properties

CAS No.

32792-54-4

Molecular Formula

C13H7ClN2O6

Molecular Weight

322.66 g/mol

IUPAC Name

(2,4-dinitrophenyl) 4-chlorobenzoate

InChI

InChI=1S/C13H7ClN2O6/c14-9-3-1-8(2-4-9)13(17)22-12-6-5-10(15(18)19)7-11(12)16(20)21/h1-7H

InChI Key

SJFABTRXLXVFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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